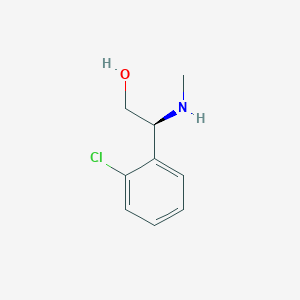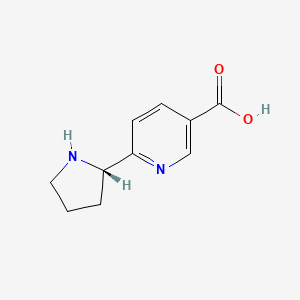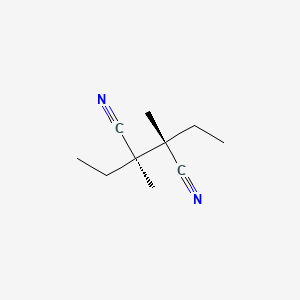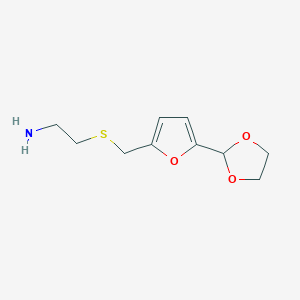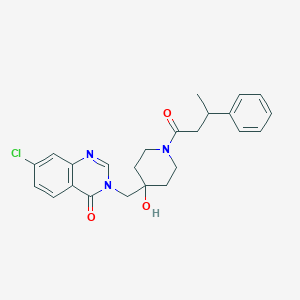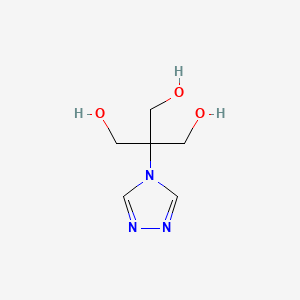
2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol typically involves the formation of the triazole ring followed by the introduction of the hydroxymethyl and propane-1,3-diol groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Hydroxymethylation: Introduction of hydroxymethyl groups using formaldehyde or other suitable reagents.
Hydroxylation: Conversion of intermediate compounds to propane-1,3-diol derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of triazole ring or other functional groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or other derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: As a potential therapeutic agent or drug precursor.
Industry: In the production of polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol would depend on its specific application. Generally, it may involve:
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups attached to various rings.
Propane-1,3-diol Derivatives: Compounds with propane-1,3-diol as a core structure.
Uniqueness
2-(Hydroxymethyl)-2-(4H-1,2,4-triazol-4-yl)propane-1,3-diol is unique due to the combination of its triazole ring and hydroxymethyl-propane-1,3-diol structure, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C6H11N3O3 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-(1,2,4-triazol-4-yl)propane-1,3-diol |
InChI |
InChI=1S/C6H11N3O3/c10-1-6(2-11,3-12)9-4-7-8-5-9/h4-5,10-12H,1-3H2 |
InChI Key |
OQVIUYMDKZKZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CN1C(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


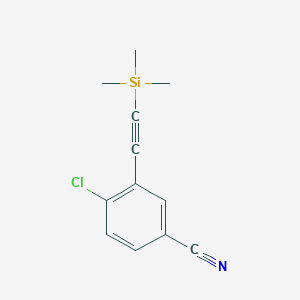
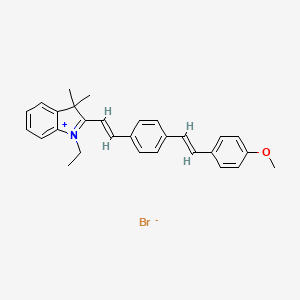

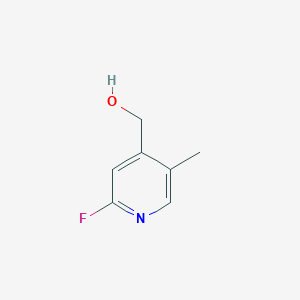
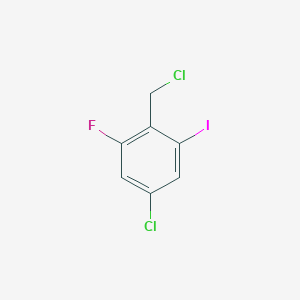
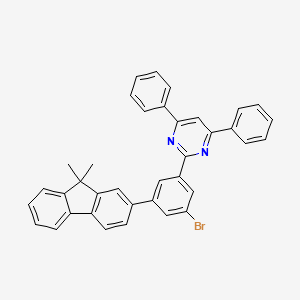

![4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15224814.png)
